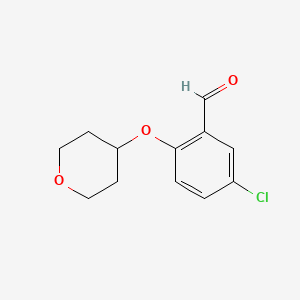
5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde
概要
説明
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde can be represented by the InChI code: 1S/C12H14O3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,9,12H,5-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde include a molecular weight of 240.68 g/mol. It should be stored at a temperature of 4°C under nitrogen . More detailed properties such as melting point, boiling point, and density were not provided in the search results.科学的研究の応用
Synthesis Techniques and Applications
Prins Cyclization for Tetrahydropyran Moiety Synthesis : Tetrahydropyrans are essential for creating biologically active compounds with potential analgesic, anti-inflammatory, or cytotoxic activities. The Prins cyclization technique, catalyzed by various zeolites and mesoporous materials, has been utilized for synthesizing compounds with a desired tetrahydropyran framework. This method highlights the importance of selecting appropriate catalysts to achieve high conversion and selectivity toward the product with a tetrahydropyran structure, which could be applicable in synthesizing derivatives of 5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde for various biological applications (Štekrová et al., 2015).
Fluorous Linker-Facilitated Chemical Synthesis : The use of fluorous linker-facilitated synthesis, including tetrahydropyran (THP)-type linkers, demonstrates a strategy for efficiently constructing molecules with complex structures. This approach could potentially be adapted for the synthesis and modification of 5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde, offering a pathway to explore its applications in medicinal chemistry and material science (Zhang, 2009).
Diversity-Oriented Synthesis of Tetrahydropyrans : The oxidative C-H bond activation has been shown as a promising route for synthesizing structurally and stereochemically diverse tetrahydropyrans. This methodology could be relevant for generating a wide range of derivatives from 5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde, facilitating the exploration of their biological activities and properties (Liu & Floreancig, 2010).
Safety And Hazards
This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid getting it in eyes, on skin, or on clothing, and to use only in a well-ventilated area or outdoors . Personal protective equipment should be worn when handling this chemical .
特性
IUPAC Name |
5-chloro-2-(oxan-4-yloxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-1-2-12(9(7-10)8-14)16-11-3-5-15-6-4-11/h1-2,7-8,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYVARSLYWQHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

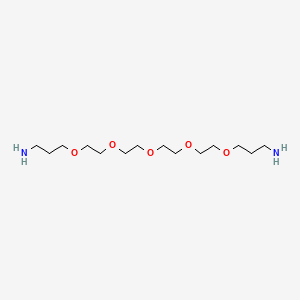
![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)
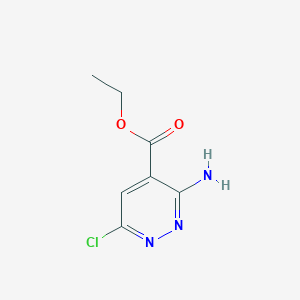
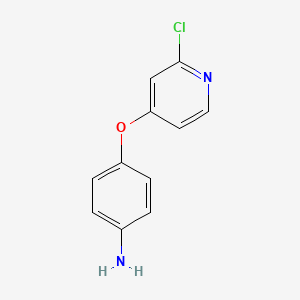
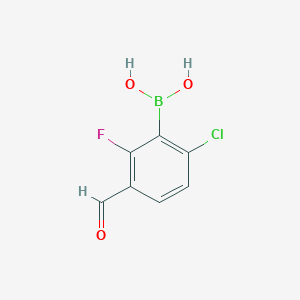
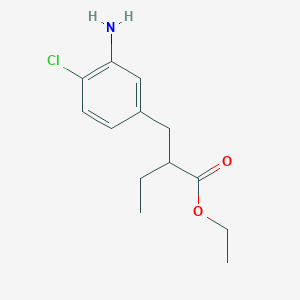
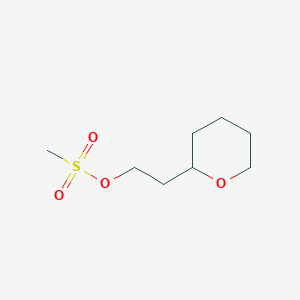
![1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1456974.png)
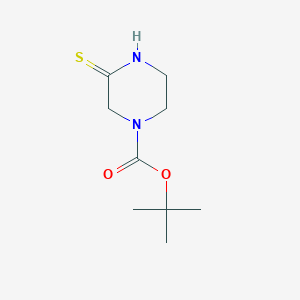
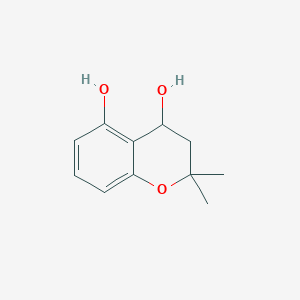
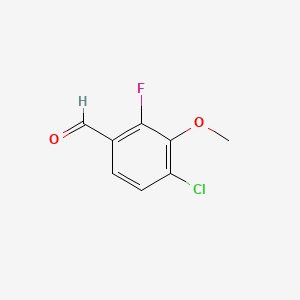
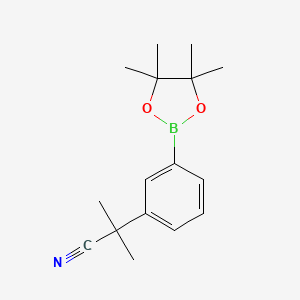
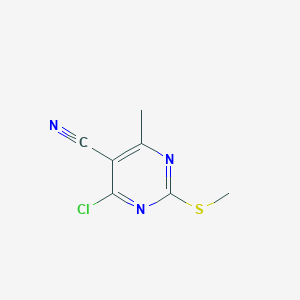
![1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456980.png)